2-chloro-N-ethylnicotinamide

Description

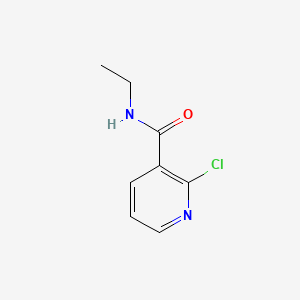

2-Chloro-N-ethylnicotinamide: is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is a derivative of nicotinamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a chlorine atom is substituted at the second position of the pyridine ring

Properties

IUPAC Name |

2-chloro-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGOHZCKMJZGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429376 | |

| Record name | 2-chloro-N-ethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-22-3 | |

| Record name | 2-chloro-N-ethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-chloro-N-ethylnicotinamide typically involves the chlorination of nicotinamide followed by N-alkylation. One common method is as follows:

Chlorination of Nicotinamide: Nicotinamide is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the second position of the pyridine ring.

N-Alkylation: The resulting 2-chloronicotinamide is then subjected to N-alkylation using ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-N-ethylnicotinamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position of the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products:

Nucleophilic Substitution: Formation of substituted nicotinamides.

Reduction: Formation of N-ethyl-2-chloronicotinamines.

Oxidation: Formation of N-ethyl-2-chloronicotinamide N-oxides.

Scientific Research Applications

Chemistry:

2-Chloro-N-ethylnicotinamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

The compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules. Its derivatives may find applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylnicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

- 2-Chloro-N,N-diethylnicotinamide

- 2-Chloro-N-ethyl-N-methylnicotinamide

- 2-Chloro-N-methylnicotinamide

- N-ethyl-2-chloronicotinamide

Comparison:

2-Chloro-N-ethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity in nucleophilic substitution reactions or varying degrees of biological activity. The presence of the ethyl group on the nitrogen atom can influence its solubility, stability, and interaction with molecular targets.

Biological Activity

2-Chloro-N-ethylnicotinamide (C_8H_9ClN_2O) is a chlorinated derivative of nicotinamide, notable for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its interactions with various molecular targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent. In particular, studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.

The mechanism of action for this compound primarily involves binding to specific enzymes or receptors , which modulates their activity. This interaction can lead to inhibition or activation of critical cellular pathways, although detailed molecular pathways remain under investigation. For instance, it may inhibit certain enzymes by occupying their active sites or modulate receptor activity as an agonist or antagonist.

Case Studies

-

Inhibition of Fatty Acid Synthase (FAS) :

A study highlighted the compound's ability to inhibit fatty acid biosynthesis in Plasmodium falciparum, a malaria-causing parasite. The derivative exhibited an IC50 value of 7.5 µM against blood-stage parasites, showcasing its potential as a multistage inhibitor in malaria treatment . -

Anticancer Activity :

Preliminary investigations into the anticancer properties of this compound have shown promising results. It appears to induce apoptosis in certain cancer cell lines, suggesting that this compound may serve as a scaffold for developing new anticancer agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-cyclohexyl-N-ethylacetamide | Acetamide group instead of nicotinamide | Different functional group |

| 2-Chloro-N,N-dimethylethylamine | Dimethyl groups instead of cyclohexyl | Tertiary amine structure |

| 2-Chloro-N-ethylacetamide | Lacks cyclohexyl group | Simpler structure |

This table illustrates the unique structural characteristics of this compound, which contribute to its distinct chemical and biological properties.

Types of Reactions

This compound can undergo several chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation : The compound can be oxidized to form N-oxide derivatives using oxidizing agents.

Synthesis Methods

The synthesis typically involves reacting nicotinamide derivatives with chlorinating agents under controlled conditions. This process allows for the introduction of the chlorine atom at the desired position on the pyridine ring, yielding this compound as a product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.